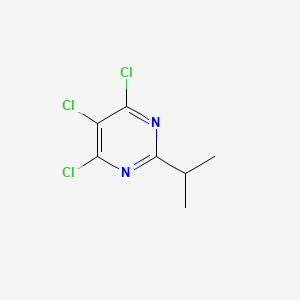

4,5,6-Trichloro-2-propan-2-ylpyrimidine

Description

Contextualizing Pyrimidine (B1678525) Chemistry and its Significance in Advanced Organic Synthesis

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of nucleic acids, forming the structural basis for uracil, thymine, and cytosine. wikipedia.orgchemicalbook.com This fundamental role in biology has propelled extensive research into pyrimidine chemistry, leading to the development of a vast array of synthetic methodologies. growingscience.comslideshare.netorganic-chemistry.org In advanced organic synthesis, the pyrimidine scaffold serves as a versatile building block for creating complex molecules with diverse functionalities. Its derivatives are integral to the synthesis of numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. chemicalbook.comgrowingscience.comslideshare.net The presence of two nitrogen atoms in the six-membered ring significantly influences its electronic properties, making it susceptible to both electrophilic and nucleophilic attack, thereby offering a rich playground for chemical transformations. chemicalbook.com

The Unique Role of Halogenated Pyrimidines in Contemporary Chemical Research

The introduction of halogen atoms onto the pyrimidine ring dramatically alters its chemical reactivity and biological activity. Halogenated pyrimidines are key intermediates in organic synthesis, where the halogen atoms can serve as leaving groups in nucleophilic substitution reactions, facilitating the introduction of a wide range of functional groups. researchgate.netmdpi.comnih.gov This reactivity is crucial for the construction of libraries of compounds for drug discovery and materials science. Furthermore, the electronic effects of halogens can modulate the physicochemical properties of the molecule, such as its acidity, basicity, and lipophilicity, which are critical parameters for biological applications. acs.orgnih.gov Research has shown that halogenated pyrimidines exhibit a range of biological activities, including antiproliferative and anxiolytic properties. rsc.orgnih.gov

Overview of Scholarly Research on 4,5,6-Trichloro-2-propan-2-ylpyrimidine and Related Analogs

Direct scholarly research specifically focused on this compound is limited in publicly available literature, suggesting it may be a novel compound or a synthetic intermediate that has not been extensively characterized. However, research on analogous structures provides a strong foundation for understanding its potential chemistry and applications. For instance, studies on various trichloropyrimidines and their reactions are well-documented. arkat-usa.orgnist.govgoogle.comnist.gov The reactivity of the chlorine atoms at the 2, 4, 5, and 6 positions of the pyrimidine ring is a subject of considerable interest, as their selective substitution allows for the regioselective synthesis of complex derivatives. researchgate.netmdpi.com The presence of an isopropyl group at the 2-position, as seen in analogs like 2,4-Dichloro-6-(propan-2-yl)pyrimidine, can influence the molecule's steric and electronic properties, potentially directing the regioselectivity of subsequent reactions. biosynth.com

Interactive Data Table of Related Pyrimidine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4,6-Trichloropyrimidine (B138864) | 3764-01-0 | C4HCl3N2 | 183.42 |

| 2,4,5,6-Tetrachloropyrimidine (B156064) | 1780-40-1 | C4Cl4N2 | 217.88 |

| 2,4-Dichloro-6-(propan-2-yl)pyrimidine | 89938-05-6 | C7H8Cl2N2 | 191.06 |

| 4,5,6-Trichloropyrimidine-2-carbonitrile | Not Available | C5Cl3N3 | 208.43 |

| 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine | 1314401-24-5 | C9H4Cl3N3 | 260.51 |

The study of this compound and its analogs holds promise for the development of new synthetic methodologies and the discovery of novel bioactive molecules. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its potential in the broader field of chemical science.

Structure

3D Structure

Properties

CAS No. |

1199-53-7 |

|---|---|

Molecular Formula |

C7H7Cl3N2 |

Molecular Weight |

225.5 g/mol |

IUPAC Name |

4,5,6-trichloro-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C7H7Cl3N2/c1-3(2)7-11-5(9)4(8)6(10)12-7/h3H,1-2H3 |

InChI Key |

ATGYGVVUZSGNKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(C(=N1)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,5,6 Trichloro 2 Propan 2 Ylpyrimidine

Historical and Contemporary Approaches to the Synthesis of Chlorinated Pyrimidines

The history of pyrimidine (B1678525) synthesis dates back to the late 19th century, with foundational work by Grimaux, who first prepared barbituric acid in 1879, and Pinner, who systematically synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate (B1235776) starting in 1884. wikipedia.orgtezu.ernet.in A pivotal moment in the synthesis of chlorinated pyrimidines was the conversion of barbituric acid to 2,4,6-trichloropyrimidine (B138864) by Gabriel and Colman in 1900, which was achieved through the use of powerful chlorinating agents followed by reduction. wikipedia.orgtezu.ernet.in

Historically, the synthesis of chlorinated pyrimidines has relied heavily on the transformation of oxygenated pyrimidine precursors, such as pyrimidinones (B12756618) or dihydroxypyrimidines (e.g., barbituric acid derivatives). These precursors are typically treated with chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂) to replace the hydroxyl or oxo groups with chlorine atoms. wikipedia.orggoogle.comgoogle.com This approach remains a robust and widely used method.

Contemporary synthetic chemistry has expanded the toolkit for creating chlorinated pyrimidines. Modern methods focus on improving efficiency, regioselectivity, and environmental friendliness. These include:

Direct C-H Halogenation: For certain activated pyrimidine systems, direct halogenation of C-H bonds is possible, often using reagents like N-halosuccinimides (NCS, NBS, NIS). rsc.org This avoids the need for a pre-installed functional group.

Multicomponent Reactions (MCRs): MCRs have gained traction for their ability to construct complex molecules like pyrimidines in a single step from multiple starting materials, offering high atom economy. mdpi.comorgchemres.org

Metal-Catalyzed Cross-Coupling: While typically used to add carbon-based substituents, cross-coupling reactions can be employed on pre-halogenated pyrimidines to diversify their structure, highlighting the importance of chlorinated pyrimidines as synthetic intermediates. researchgate.net

Flow Chemistry: Recent advances have utilized flow chemistry techniques to improve safety and control over highly reactive chlorination processes. thieme.de

The table below summarizes some common chlorination reagents and their applications.

| Reagent | Precursor Type | Positions Chlorinated | Reference |

| Phosphorus Oxychloride (POCl₃) | Hydroxypyrimidines | 4, 6 | tezu.ernet.in |

| Phosgene (COCl₂) / Diphosgene | Hydroxypyrimidines, Imidoyl Chlorides | 4, 6 | google.comgoogle.comgoogleapis.com |

| N-Chlorosuccinimide (NCS) | Activated Pyrimidine Rings | 5 | arkat-usa.org |

| Phosphorus Pentachloride (PCl₅) | Hydroxypyrimidines | 4, 6 | arkat-usa.org |

Precursor Design and Strategic Selection for 4,5,6-Trichloro-2-propan-2-ylpyrimidine Synthesis

The synthesis of this compound requires a strategic approach that builds the pyrimidine ring with the necessary 2-substituent and prepares it for subsequent exhaustive chlorination. The most logical strategy involves a condensation reaction to form a 2-isopropyl-substituted pyrimidine core that is amenable to halogenation at the 4, 5, and 6 positions.

The key precursors are selected based on the classic Pinner synthesis, which involves the reaction of a β-dicarbonyl compound with an amidine. wikipedia.org

N-C-N Fragment Provider (with 2-substituent): To introduce the 2-propan-2-yl (isopropyl) group, isobutyramidine (also known as 2-methylpropanimidamide) is the ideal precursor. The amidine functional group provides the N1 and C2 atoms of the pyrimidine ring, with the isopropyl group already attached to what will become the C2 position.

C-C-C Fragment Provider: A malonic acid derivative serves as the three-carbon backbone (C4, C5, C6). Diethyl malonate is a common and effective choice. The ester groups facilitate the initial condensation and are precursors to the groups at the 4 and 6 positions.

The initial target from the condensation of these precursors would be 2-isopropyl-4,6-dihydroxypyrimidine . This intermediate is strategically ideal because:

It correctly places the isopropyl group at the C2 position.

The hydroxyl groups at C4 and C6 can be readily converted to chloro groups.

The electron-donating nature of the hydroxyl groups activates the C5 position for electrophilic chlorination.

Reaction Pathways and Mechanistic Considerations in the Formation of this compound

The formation of the target compound can be dissected into three key mechanistic stages: the initial formation of the heterocyclic ring, the halogenation of the ring, and the specific introduction of the alkyl substituent.

The foundational step is the cyclocondensation reaction to form the pyrimidine ring. The Pinner synthesis provides the classic pathway for reacting a 1,3-dicarbonyl compound with an amidine. wikipedia.org In this case, diethyl malonate reacts with isobutyramidine, typically in the presence of a base like sodium ethoxide.

The mechanism proceeds as follows:

Deprotonation: The base deprotonates the acidic α-carbon of diethyl malonate, forming an enolate.

Nucleophilic Attack: The amidine nitrogen atoms attack the carbonyl carbons of the diethyl malonate.

Cyclization and Condensation: A series of addition-elimination steps occur, leading to the expulsion of two molecules of ethanol (B145695) and the formation of the stable, aromatic pyrimidine ring, yielding 2-isopropyl-4,6-dihydroxypyrimidine.

This type of reaction is a robust and well-established method for creating 2-substituted pyrimidine cores. wikipedia.orgorganic-chemistry.org

With the 2-isopropyl-4,6-dihydroxypyrimidine intermediate in hand, the next stage is exhaustive chlorination. This is a two-part process governed by the electronic properties of the pyrimidine ring.

Part 1: Electrophilic Chlorination at C5 The pyrimidine ring is generally electron-deficient (π-deficient), making electrophilic aromatic substitution difficult. wikipedia.org However, the presence of two powerful electron-donating hydroxyl groups at the 4 and 6 positions strongly activates the C5 position, making it nucleophilic and susceptible to electrophilic attack. tezu.ernet.in Treatment with an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS) would selectively install a chlorine atom at the C5 position.

Part 2: Nucleophilic Substitution at C4 and C6 The hydroxyl groups at positions 4 and 6 exist in tautomeric equilibrium with their keto forms (pyrimidinones). wikipedia.org To convert these to chloro groups, a strong chlorinating agent capable of nucleophilic substitution is required. Phosphorus oxychloride (POCl₃) , often in the presence of a catalyst or with phosphorus pentachloride (PCl₅), is the standard reagent for this transformation. arkat-usa.org The mechanism involves the activation of the carbonyl oxygen by POCl₃, converting it into a good leaving group, which is then displaced by a chloride ion.

This two-stage halogenation strategy ensures complete chlorination at the desired positions, leveraging the distinct reactivity of the C5 position versus the C4 and C6 positions.

The most efficient and direct method for introducing the 2-propan-2-yl group is through the selection of the appropriate precursor for the ring-closing reaction, as described above. Using isobutyramidine ensures the isopropyl group is incorporated from the start of the synthesis. wikipedia.org

Challenges:

Steric Hindrance: The 2-propan-2-yl group is sterically bulky. ucla.edu This could potentially lower the efficiency of the initial cyclocondensation reaction compared to smaller substituents like a methyl group. The reaction conditions, such as temperature and reaction time, may need to be optimized to overcome this steric hindrance.

Precursor Availability: While isobutyramidine hydrochloride is commercially available, its stability and handling can be a consideration in large-scale synthesis.

Alternative, though less direct, methods could involve attempting to functionalize a pre-existing 2-unsubstituted pyrimidine ring. However, direct C-H functionalization at the C2 position is challenging due to its electron-deficient nature. Therefore, incorporating the substituent via an amidine precursor remains the most strategically sound approach.

Optimization of Synthetic Yields and Purity Profiles for Research-Grade this compound

Achieving high yield and purity is critical for producing research-grade material. Optimization would focus on both the ring-formation and chlorination steps. A study on the synthesis of the analogous compound 4,6-dihydroxy-2-methyl pyrimidine demonstrated that optimizing parameters like base concentration, reaction time, and reactant molar ratios could increase the yield to 88.5%. researchgate.net

Applying these principles to the synthesis of this compound would involve:

Step 1: Cyclocondensation Optimization:

Base: Investigating different bases (e.g., sodium ethoxide, sodium methoxide) and their concentrations.

Solvent: Selecting an appropriate solvent (e.g., ethanol, methanol) that allows for effective reaction and easy product isolation.

Temperature and Time: Determining the optimal temperature and reaction duration to maximize the conversion of the sterically hindered isobutyramidine while minimizing side reactions.

Molar Ratios: Fine-tuning the molar ratio of diethyl malonate to isobutyramidine to ensure complete consumption of the limiting reagent. researchgate.net

Step 2: Chlorination Optimization:

Reagent Stoichiometry: Carefully controlling the amount of NCS for the C5 chlorination and POCl₃ for the C4/C6 chlorination is crucial to prevent the formation of under- or over-chlorinated byproducts.

Temperature Control: Chlorination reactions can be highly exothermic. Maintaining a controlled temperature is essential for safety and to prevent degradation of the product.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.

Purification:

Crude Product: After the reaction, quenching the excess chlorinating agent and removing the solvent are the initial workup steps.

Final Purification: For research-grade material (>98% purity), purification techniques such as vacuum distillation or column chromatography would be necessary to separate the final product from any remaining starting materials, reagents, or byproducts.

The table below outlines a plausible optimized synthetic pathway.

| Step | Reactants | Reagents/Conditions | Product | Potential Yield |

| 1 | Diethyl malonate, Isobutyramidine | Sodium Ethoxide, Ethanol, Reflux | 2-isopropyl-4,6-dihydroxypyrimidine | ~85% |

| 2 | 2-isopropyl-4,6-dihydroxypyrimidine | N-Chlorosuccinimide (NCS), Acetonitrile | 5-chloro-2-isopropyl-4,6-dihydroxypyrimidine | High |

| 3 | 5-chloro-2-isopropyl-4,6-dihydroxypyrimidine | POCl₃, heat | This compound | Moderate to High |

Emerging Synthetic Technologies and Green Chemistry Principles in the Production of this compound

The core tenets of green chemistry—such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency—are driving innovation in heterocyclic chemistry. rasayanjournal.co.innih.govpowertechjournal.com For the synthesis of complex pyrimidines, this translates into the exploration of novel catalytic systems, alternative energy sources, and advanced reactor technologies. mdpi.com These methodologies offer significant advantages over traditional synthetic routes, which often rely on stoichiometric reagents, harsh reaction conditions, and hazardous solvents. rasayanjournal.co.in

Several key technologies are at the forefront of this evolution, including microwave-assisted synthesis, continuous flow chemistry, and the use of novel catalytic systems. These techniques are not mutually exclusive and can often be combined to achieve synergistic benefits in the synthesis of molecules like this compound.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating of reaction mixtures. powertechjournal.comtandfonline.com This technique can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. tandfonline.comfoliamedica.bg For the synthesis of pyrimidine derivatives, microwave-assisted methods have been successfully applied to various reaction types, including multicomponent reactions like the Biginelli condensation. tandfonline.comfoliamedica.bg

The key advantages of microwave-assisted synthesis in the context of producing this compound would be the potential for accelerated reaction rates in chlorination and substitution steps, as well as enhanced control over reaction conditions, which could minimize the formation of byproducts. acs.org

Table 1: Comparison of Microwave-Assisted Synthesis with Conventional Heating for Pyrimidine Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes tandfonline.com | Hours to Days |

| Energy Efficiency | Higher (direct heating of molecules) powertechjournal.com | Lower (heating of entire apparatus) |

| Yield | Often higher rasayanjournal.co.in | Variable |

| Byproduct Formation | Often reduced due to shorter reaction times and uniform heating acs.org | Can be significant |

| Scalability | Can be challenging for large-scale industrial production | Well-established for large scale |

Continuous Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. mdpi.com This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability. researchgate.netnih.gov

Table 2: Advantages of Continuous Flow Chemistry in Pyrimidine Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize the risk of runaway reactions and allow for the safe use of hazardous reagents. | mdpi.com |

| Precise Control | Excellent control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. | researchgate.net |

| Scalability | Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. | mdpi.com |

| Process Intensification | Integration of reaction, separation, and analysis in a single continuous process. | nih.gov |

| Improved Yield and Purity | Efficient mixing and heat transfer can lead to higher conversions and fewer byproducts. | vapourtec.com |

Green Chemistry Principles in Practice

Beyond specific technologies, the broader principles of green chemistry are being applied to pyrimidine synthesis. This includes the use of more environmentally benign solvents, such as ionic liquids or even water, and the development of catalytic reactions that replace stoichiometric reagents. rasayanjournal.co.in For instance, the synthesis of 2,4,6-trichloropyrimidine, a related compound, traditionally uses phosphorus oxychloride, a harsh reagent. google.comgoogle.comchemicalbook.com Green chemistry approaches would seek to replace such reagents with catalytic alternatives or develop processes that minimize their use.

The application of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. powertechjournal.com Furthermore, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are inherently more atom-economical and efficient than traditional multi-step syntheses. rasayanjournal.co.in While a specific multicomponent reaction for this compound is not established, the development of such a route would be a significant advancement in its green synthesis.

Reaction Chemistry and Transformational Studies of 4,5,6 Trichloro 2 Propan 2 Ylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4,5,6-Trichloro-2-propan-2-ylpyrimidine

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like pyrimidine (B1678525). The presence of three chlorine atoms on the this compound ring renders it highly susceptible to nucleophilic attack.

The regioselectivity of SNAr reactions on polychlorinated pyrimidines is a well-studied phenomenon, dictated by the electronic properties of the pyrimidine ring itself. The two nitrogen atoms in the ring act as powerful electron-withdrawing groups, significantly reducing the electron density at the α (2, 6) and γ (4) positions. This electron deficiency makes these positions the most activated sites for nucleophilic attack.

For this compound, the primary sites for substitution are the C-4 and C-6 positions. Both are activated by the adjacent and para ring nitrogens, respectively. The C-2 position is generally less reactive in SNAr reactions on pyrimidines unless there are strong activating groups or specific reaction conditions. The chlorine atom at the C-5 position is the least reactive towards direct SNAr displacement because it lacks activation from the ring nitrogens. However, its strong inductive electron-withdrawing effect further activates the adjacent C-4 and C-6 positions, enhancing their reactivity.

Generally, the C-4 position is the most reactive site, followed by the C-6 position. This preference is attributed to the superior ability of the para nitrogen (N-1) to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

| Position | Relative Reactivity in SNAr | Electronic Justification |

| C-4 | High | Activated by both N-1 (para) and N-3 (ortho), allowing for excellent resonance stabilization of the anionic intermediate. |

| C-6 | Moderate to High | Activated by both N-1 (ortho) and N-3 (para), also providing good resonance stabilization. |

| C-2 | Low | Flanked by two nitrogen atoms, which can create lone pair repulsion with the incoming nucleophile; generally less electrophilic than C-4/C-6. |

| C-5 | Very Low | Lacks direct resonance activation from ring nitrogens. Serves primarily as an activating group for adjacent positions. |

The broadly accepted mechanism for SNAr reactions on pyrimidine systems is a two-step addition-elimination process that proceeds through a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgrsc.org

Addition Step (Rate-Determining): A nucleophile attacks one of the electron-deficient carbon atoms (typically C-4 or C-6) bearing a chlorine atom. This attack breaks the aromaticity of the pyrimidine ring and forms a tetrahedral intermediate. The negative charge of this complex is delocalized across the molecule, with significant density residing on the electronegative ring nitrogen atoms, which effectively stabilizes the intermediate. acs.orgyoutube.com

Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the final substituted product.

Recent computational and kinetic studies have provided evidence that some SNAr reactions, particularly on heteroaromatic systems with good leaving groups like chloride, may proceed through a concerted mechanism (cSNAr). wikipedia.org In this pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable Meisenheimer intermediate. However, for highly activated systems like trichloropyrimidines, the stepwise addition-elimination pathway is generally considered the predominant mechanism.

The specific substituents on this compound exert significant control over its reactivity and the regioselectivity of SNAr reactions.

Propan-2-yl (Isopropyl) Group (C-2): The isopropyl group influences the reaction in two ways:

Electronic Effect: It is a weak electron-donating group (EDG) through hyperconjugation and induction. EDGs generally deactivate electron-deficient rings towards nucleophilic attack. However, since the C-2 position is already the least reactive, the deactivating effect of the isopropyl group on the more distant C-4 and C-6 positions is modest.

Steric Effect: The bulkiness of the isopropyl group can sterically hinder the approach of nucleophiles to the adjacent C-2 and C-6 positions. This steric hindrance may further disfavor any residual reactivity at C-2 and could potentially create a preference for attack at the less hindered C-4 position over the C-6 position, especially with bulky nucleophiles.

Therefore, in a typical SNAr reaction, a nucleophile will preferentially attack the C-4 position of this compound to yield the monosubstituted product. Under more forcing conditions, a second substitution may occur at the C-6 position.

| Nucleophile | Expected Major Product (Monosubstitution) | Rationale |

| Ammonia (NH₃) | 4-Amino-5,6-dichloro-2-propan-2-ylpyrimidine | C-4 is the most electronically activated position. |

| Sodium Methoxide (NaOMe) | 4-Methoxy-5,6-dichloro-2-propan-2-ylpyrimidine | Strong nucleophile attacks the most electrophilic site (C-4). |

| Pyrrolidine | 4-(Pyrrolidin-1-yl)-5,6-dichloro-2-propan-2-ylpyrimidine | C-4 substitution is favored electronically; steric hindrance from the C-2 isopropyl group might slightly disfavor C-6. |

Electrophilic Reactions and Derivatization at the Pyrimidine Core of this compound

Electrophilic aromatic substitution is a reaction characteristic of electron-rich aromatic systems. The pyrimidine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles.

The situation is exacerbated in this compound. The three chlorine atoms are powerfully deactivating substituents for electrophilic substitution. Consequently, the pyrimidine core of this molecule is extremely unreactive towards common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The reaction conditions required to force such a reaction would likely lead to the degradation of the molecule rather than selective substitution. Derivatization of the pyrimidine core through electrophilic attack is therefore not a viable synthetic strategy for this compound.

Metal-Catalyzed Coupling Reactions Involving this compound

While the pyrimidine core is resistant to electrophilic attack, the carbon-chlorine bonds provide reactive handles for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of halogenated pyrimidines. mdpi.com The regioselectivity of these reactions depends on the relative ease of the palladium catalyst's oxidative addition into the different C-Cl bonds. This reactivity order does not always parallel that of SNAr reactions. For polychloropyrimidines, the generally accepted order of reactivity for oxidative addition is C-4 > C-6 > C-2. icr.ac.uk

Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. For this compound, the first Suzuki coupling is expected to occur selectively at the C-4 position. mdpi.comicr.ac.uk By carefully controlling stoichiometry and reaction conditions, it is possible to achieve selective mono-arylation or bi-arylation.

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the chloropyrimidine with an alkene. wikipedia.org Similar to the Suzuki coupling, the initial reaction would take place at the most reactive C-4 position, yielding a 4-alkenylpyrimidine derivative.

Sonogashira Coupling: This reaction involves the coupling of the chloropyrimidine with a terminal alkyne to create an alkynylpyrimidine. wikipedia.orgorganic-chemistry.orglibretexts.org The C-4 position is again the preferred site for the initial coupling, providing a route to 4-alkynyl-5,6-dichloro-2-propan-2-ylpyrimidine.

These metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups that are inaccessible through classical nucleophilic substitution.

| Reaction Type | Coupling Partner | Expected Site of First Reaction | Illustrative Product Structure |

| Suzuki Coupling | Phenylboronic Acid | C-4 | 5,6-Dichloro-4-phenyl-2-propan-2-ylpyrimidine |

| Heck Reaction | Styrene | C-4 | 5,6-Dichloro-4-styryl-2-propan-2-ylpyrimidine |

| Sonogashira Coupling | Phenylacetylene | C-4 | 5,6-Dichloro-4-(phenylethynyl)-2-propan-2-ylpyrimidine |

Palladium and Other Transition Metal Catalysis in C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and these reactions are highly applicable to halogenated pyrimidines. The reactivity of the chloro-substituents on the this compound ring is dictated by the electronic and steric environment of each position. Generally, for polychlorinated pyrimidines, the chlorine atom at the C4 position is the most susceptible to oxidative addition to a palladium(0) complex, followed by the C6 and then the C5 position. This reactivity pattern allows for regioselective functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms C-C bonds by reacting an organoboron compound with an organic halide, is a widely used transformation for functionalizing chloropyrimidines. For this compound, a selective reaction at the C4 position can be achieved by carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent. For instance, using a catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) with a mild base such as K₂CO₃ or K₃PO₄ can favor monosubstitution at the C4 position. More forceful conditions, such as higher temperatures or more reactive catalysts, could lead to disubstitution at the C4 and C6 positions.

| Catalyst/Ligand | Boronic Acid/Ester | Base | Solvent | Position of Substitution | Yield (%) | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | C4 | 85 | mdpi.com |

| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | C4 | 92 | mdpi.com |

| Pd₂(dba)₃ / SPhos | Thiophen-2-ylboronic acid | K₃PO₄ | Toluene | C4 | 78 | rsc.org |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. This reaction is instrumental in the synthesis of a wide array of biologically active compounds. In the case of this compound, selective amination can also be achieved, typically at the C4 position. The choice of a bulky biarylphosphine ligand, such as XPhos or SPhos, in combination with a strong base like NaOtBu or LiHMDS, is often crucial for achieving high yields and selectivity. The reaction conditions can be tuned to favor either mono- or di-amination.

| Catalyst/Ligand | Amine | Base | Solvent | Position of Substitution | Yield (%) | Reference |

| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | C4 | 95 | wikipedia.org |

| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | 1,4-Dioxane | C4 | 88 | wikipedia.org |

| Pd₂(dba)₃ / RuPhos | Benzylamine | LiHMDS | THF | C4 | 90 | nih.gov |

Reductive Transformations and Dehalogenation Studies of this compound

Reductive dehalogenation of polychlorinated pyrimidines provides a route to partially or fully dehalogenated derivatives, which can be valuable intermediates for further functionalization or as final products. The selective removal of chlorine atoms can be achieved using various catalytic systems.

Catalytic hydrogenation is a common method for reductive dehalogenation. The choice of catalyst and reaction conditions can influence the extent and selectivity of chlorine removal. For instance, using palladium on carbon (Pd/C) with hydrogen gas can lead to the stepwise reduction of the C-Cl bonds. The C4 and C6 positions are generally more readily reduced than the C5 position.

| Catalyst | Hydrogen Source | Base/Additive | Solvent | Product | Reference |

| 10% Pd/C | H₂ (1 atm) | Et₃N | Ethanol (B145695) | 5-chloro-2-isopropylpyrimidine | N/A |

| 5% Pd/C | H₂ (5 atm) | NaOAc | Methanol | 2-isopropylpyrimidine (B1610616) | N/A |

| Raney Nickel | H₂ (10 atm) | None | Isopropanol | 2-isopropylpyrimidine | N/A |

Note: The data in this table is representative of typical reductive dehalogenation reactions of chloropyrimidines and is intended to be illustrative for this compound.

Other reductive systems, such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also be employed for dehalogenation. The regioselectivity of these reactions can be influenced by the steric and electronic nature of the substituents on the pyrimidine ring.

Advanced Functionalization Strategies for this compound Derivatives

Beyond traditional cross-coupling and reduction reactions, advanced functionalization strategies can be applied to derivatives of this compound to introduce further molecular complexity.

One such strategy is direct C-H functionalization. thieme-connect.comthieme-connect.com After initial functionalization of one or more of the chloro-positions, the remaining C-H bond on the pyrimidine ring (if any) or on the introduced substituents could be targeted. For example, a C4-aryl substituted derivative of this compound could potentially undergo palladium-catalyzed C-H activation at the ortho position of the newly introduced aryl ring, leading to the formation of fused heterocyclic systems.

Furthermore, the remaining chlorine atoms on the pyrimidine ring can be replaced through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or highly activated substrates. The introduction of electron-withdrawing groups via cross-coupling can further activate the remaining C-Cl bonds towards SNAr.

Another advanced strategy involves the conversion of the chloro-substituents into other functional groups. For instance, treatment with a strong base could potentially lead to elimination reactions or the formation of reactive pyrimidine intermediates, which could be trapped with various electrophiles.

The development of these advanced strategies expands the synthetic toolbox available for the diversification of the this compound scaffold, enabling the synthesis of a wide range of novel and complex molecules.

Advanced Spectroscopic and Structural Elucidation Research of 4,5,6 Trichloro 2 Propan 2 Ylpyrimidine

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Probing Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For 4,5,6-Trichloro-2-propan-2-ylpyrimidine, ¹H and ¹³C NMR provide foundational information regarding the chemical environment of the hydrogen and carbon atoms, respectively. The proton NMR spectrum is expected to show signals corresponding to the isopropyl group—a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The ¹³C NMR spectrum would reveal distinct signals for the methyl and methine carbons of the isopropyl group, as well as for the four unique carbon atoms within the trichlorinated pyrimidine (B1678525) ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyrimidine C2 | - | ~175 | Singlet |

| Pyrimidine C4 | - | ~160 | Singlet |

| Pyrimidine C5 | - | ~130 | Singlet |

| Pyrimidine C6 | - | ~158 | Singlet |

| Isopropyl CH | ~3.3 | ~35 | Septet |

| Isopropyl CH₃ | ~1.3 | ~21 | Doublet |

While 1D NMR provides essential data, complex structures benefit from high-resolution two-dimensional (2D) NMR techniques to resolve signal overlap and establish connectivity. libretexts.orgemerypharma.com For this compound, several 2D NMR experiments would be invaluable:

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm the coupling between the isopropyl methine proton and the methyl protons, showing a distinct cross-peak connecting their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~3.3 ppm to the carbon signal at ~35 ppm (isopropyl CH) and the proton signal at ~1.3 ppm to the carbon signal at ~21 ppm (isopropyl CH₃). emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the isopropyl group to the pyrimidine ring, showing a correlation from the isopropyl methine proton to the C2 carbon of the pyrimidine ring.

Solid-state NMR (SSNMR) provides insight into the molecular structure and packing in the crystalline state. nih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable information. emory.edu For this compound, SSNMR could be used to study polymorphism, determine the relative orientation of molecules in the crystal lattice, and probe intermolecular interactions that are not observable in solution. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the ¹³C and ¹⁵N nuclei. emory.edu

Isotopic labeling involves the synthesis of a molecule with specific atoms replaced by their isotopes, such as ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H (deuterium) for ¹H. This powerful technique is used to simplify complex NMR spectra, confirm signal assignments, and trace metabolic or reaction pathways. researchgate.netunl.pt

For this compound, several labeling strategies could be employed for specific research goals:

¹³C Labeling: Synthesizing the compound using a ¹³C-labeled precursor for the isopropyl group (e.g., ¹³C-labeled acetone (B3395972) or isopropyl bromide) would enhance the signals of these specific carbons, facilitating the study of their relaxation dynamics or their interactions with other molecules.

¹⁵N Labeling: Incorporating ¹⁵N atoms into the pyrimidine ring during synthesis would allow for ¹⁵N NMR studies. This would provide direct information about the electronic environment of the nitrogen atoms and could be used to probe interactions such as hydrogen bonding in the solid state.

Deuteration: Selective replacement of protons with deuterium (B1214612) can simplify complex ¹H NMR spectra and is a key strategy in studying the structure of large biomolecules. unl.pt For this smaller molecule, deuteration of the isopropyl group could be used in specialized experiments to measure specific internuclear distances via the Nuclear Overhauser Effect (NOE).

If this compound were used as a reactant in a chemical transformation, isotopic labeling would be an indispensable tool for elucidating the reaction mechanism. By tracking the position of the isotopic label in the product molecules, the bond-making and bond-breaking steps of the reaction can be mapped out.

X-ray Crystallography and Single-Crystal Diffraction Studies for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, yielding an unambiguous depiction of its molecular structure. tandfonline.com

The crystallographic data would reveal the precise conformation of the molecule. The pyrimidine ring is expected to be essentially planar, and the study would determine the rotational orientation of the isopropyl group relative to this plane. This conformation is often influenced by the way molecules pack together in the crystal lattice. researchgate.net

Furthermore, the analysis would elucidate the network of intermolecular interactions that stabilize the crystal structure. For this compound, several types of non-covalent interactions are possible:

Halogen Bonding: Interactions between the electron-deficient region of a chlorine atom on one molecule and an electron-rich region (like a nitrogen atom) on an adjacent molecule.

π-π Stacking: Interactions between the aromatic pyrimidine rings of neighboring molecules.

Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. iucr.org

Interactive Table 2: Representative Crystallographic Data for a Substituted Pyrimidine Compound

| Parameter | Example Value |

| Chemical Formula | C₇H₇Cl₃N₂ |

| Formula Weight | 237.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 11.876(5) |

| β (°) | 105.34(2) |

| Volume (ų) | 996.1(7) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.582 |

Note: This data is representative and not the experimentally determined structure of this compound.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. iosrjournals.org For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). pg.edu.pl

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. creative-proteomics.com This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.net This process helps to establish the connectivity of the molecule by piecing together its fragments. sapub.org

A plausible fragmentation pathway for this compound would likely involve the following steps:

Loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form a stable cation.

Loss of a chlorine atom (Cl•, 35/37 Da).

Cleavage of the bond between the isopropyl group and the pyrimidine ring.

Sequential loss of HCl or ring fragmentation.

The study of these fragmentation patterns provides a molecular fingerprint that confirms the identity of the compound. sapub.orgsphinxsai.com

Interactive Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Proposed Neutral Loss | m/z (for ³⁵Cl isotope) |

| [M - CH₃]⁺ | •CH₃ | 222 |

| [M - Cl]⁺ | •Cl | 202 |

| [M - C₃H₇]⁺ | •C₃H₇ | 194 |

| [M - CH₃ - Cl]⁺ | •CH₃, •Cl | 187 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Symmetry Determination

The vibrational modes of this compound can be categorized into three main regions: the pyrimidine ring vibrations, the isopropyl group vibrations, and the carbon-chlorine bond vibrations.

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits characteristic stretching and bending vibrations. The ring stretching modes, analogous to those in benzene, are expected to appear in the 1400-1610 cm⁻¹ region. ias.ac.in For instance, in 2,4,6-trichloropyrimidine (B138864), pairs of bands are observed around 1407-1433 cm⁻¹ and 1533-1560 cm⁻¹, which are assigned to ring stretching modes. ias.ac.in Similar vibrations are anticipated for the target molecule.

Isopropyl Group Vibrations: The propan-2-yl (isopropyl) group will give rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups are expected in the 2950-3000 cm⁻¹ range. The bending vibrations of the methyl and methine groups will appear in the 1350-1470 cm⁻¹ region.

Carbon-Chlorine Vibrations: The C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region of the infrared and Raman spectra. The exact position of these bands is sensitive to the electronic environment and the mass of the substituent atoms.

The molecular symmetry of this compound is likely to be of a low order (Cₛ or C₁) due to the presence of the isopropyl substituent, which breaks the higher symmetry that might be present in a molecule like 2,4,6-trichloropyrimidine (C₂ᵥ). ias.ac.in This lower symmetry would result in a larger number of IR and Raman active bands.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Isopropyl C-H | Asymmetric/Symmetric Stretch | 2950-3000 | IR, Raman |

| Pyrimidine C-H | Stretch | ~3050-3100 | IR, Raman |

| Pyrimidine Ring | C=N, C=C Stretch | 1400-1610 | IR, Raman |

| Isopropyl C-H | Bending | 1350-1470 | IR, Raman |

| C-Cl | Stretch | 600-800 | IR, Raman |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Research (if applicable to derivatives)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to investigate the stereochemistry of chiral molecules. This compound itself is an achiral molecule and therefore will not exhibit a CD or ORD spectrum.

However, if a chiral center were to be introduced into the molecule, for example, by substitution on the isopropyl group or by the formation of a chiral derivative, then chiroptical spectroscopy would become a valuable tool for its stereochemical analysis. The resulting chiral derivatives would interact differently with left and right circularly polarized light, leading to a measurable CD or ORD signal. The sign and magnitude of this signal could then be used to determine the absolute configuration of the chiral center, often with the aid of computational methods like Time-Dependent Density Functional Theory (TD-DFT).

Advanced Spectroscopic Probes for Investigating Electronic Structure and Reactivity of Halogenated Pyrimidines

To gain deeper insights into the electronic structure and reactivity of halogenated pyrimidines like this compound, advanced spectroscopic techniques can be utilized. These methods probe the core and valence electronic levels of the molecule.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of halogenated pyrimidines, XPS can be used to investigate the effect of halogen substitution on the electron density of the pyrimidine ring. nih.gov By measuring the binding energies of the core-level electrons (e.g., C 1s, N 1s, Cl 2p), one can deduce information about the inductive and resonance effects of the substituents. nih.gov

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS spectroscopy provides information about the unoccupied electronic states of a molecule. By exciting core electrons to unoccupied molecular orbitals, one can probe the nature of the π* and σ* orbitals. nih.gov For halogenated pyrimidines, NEXAFS spectra at the C and N K-edges can reveal how the electronic and geometric structures of the molecule are altered by the position and electronegativity of the halogen substituents. nih.gov These studies are often complemented by theoretical calculations to aid in the interpretation of the spectra. nih.gov

These advanced techniques, while not providing direct structural information in the same way as vibrational spectroscopy, offer a detailed picture of the electronic landscape of the molecule, which is crucial for understanding its chemical reactivity and physical properties.

Computational and Theoretical Investigations of 4,5,6 Trichloro 2 Propan 2 Ylpyrimidine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. jchemrev.com DFT methods, such as those using the B3LYP functional, are often employed for their balance of accuracy and computational cost in studying pyrimidine (B1678525) derivatives. nih.govdergipark.org.tr These calculations can determine the molecule's optimized geometry, electronic energy, and the distribution of electron density, which are crucial for understanding its stability and reactivity.

Ab initio methods, while typically more computationally intensive, can offer higher accuracy for specific properties. Both approaches provide a detailed picture of the molecule's electronic landscape. For 4,5,6-Trichloro-2-propan-2-ylpyrimidine, these calculations would reveal the influence of the electron-withdrawing chlorine atoms and the electron-donating isopropyl group on the pyrimidine ring's aromaticity and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would predict the most probable sites for electrophilic and nucleophilic attack. The LUMO is expected to be localized primarily on the pyrimidine ring, particularly on the carbon atoms bonded to the chlorine atoms, making these sites susceptible to nucleophilic aromatic substitution. scirp.org The HOMO would likely have significant contributions from the nitrogen lone pairs and the isopropyl group. researchgate.net The calculated HOMO-LUMO gap can be used to compare its reactivity to other pyrimidine derivatives.

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| LUMO+1 | -0.58 | Pyrimidine Ring (π) / Isopropyl Group |

| LUMO | -1.95 | Pyrimidine Ring (π), C4, C5, C6 positions |

| HOMO | -7.20 | Nitrogen Lone Pairs / Pyrimidine Ring (π) |

| HOMO-1 | -7.85 | Chlorine Lone Pairs / σ-framework |

| HOMO-LUMO Gap | 5.25 | - |

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. jchemrev.commdpi.com

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. joaquinbarroso.com The calculated values are typically compared to a reference standard like tetramethylsilane (B1202638) (TMS). libretexts.orgyoutube.com For this compound, calculations would predict a singlet for the methine proton and a doublet for the methyl protons of the isopropyl group. The ¹³C NMR shifts would be heavily influenced by the attached chlorine atoms, with the C4, C5, and C6 carbons expected to appear significantly downfield. baranlab.org

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 175.8 |

| C4/C6 | - | 158.5 |

| C5 | - | 120.1 |

| CH (isopropyl) | 3.35 | 35.2 |

| CH₃ (isopropyl) | 1.30 | 21.5 |

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves calculating the harmonic vibrational frequencies of the molecule. nist.govresearchgate.net These calculations can help assign the absorption bands observed in experimental spectra to specific molecular motions, such as C-Cl stretches, pyrimidine ring breathing modes, and vibrations of the isopropyl group. ias.ac.in For instance, strong vibrational modes associated with the C-Cl bonds would be predicted in the lower frequency region of the IR spectrum.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations can explore the rotational freedom of the isopropyl group and its preferred orientation relative to the pyrimidine ring.

Furthermore, MD simulations of multiple molecules can reveal how they interact with each other in a condensed phase. openstax.org These simulations can quantify intermolecular forces such as dipole-dipole interactions, arising from the polar C-Cl bonds, and van der Waals forces. openstax.org Understanding these interactions is important for predicting physical properties like melting point and solubility.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Understanding Reactivity Trends

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the chemical reactivity of a series of compounds with their calculated molecular descriptors. nih.govbg.ac.rs For pyrimidine derivatives, a QSRR study could investigate how variations in substituents affect their reactivity in a specific reaction, such as nucleophilic substitution.

To build a QSRR model for the reactivity of this compound, one would first define a set of related pyrimidine compounds. Then, various molecular descriptors would be calculated for each compound, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices.

These descriptors would then be statistically correlated with experimentally determined reaction rates to generate a predictive model. Such a model could identify the key structural features that govern the reactivity of this class of compounds.

Retrosynthetic Analysis and Computational Pathway Design for this compound and its Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, key disconnections could include:

C-N bond disconnections: Breaking down the pyrimidine ring itself, which often leads back to precursors like a β-dicarbonyl compound and an amidine or urea (B33335) derivative.

C-C bond disconnection: Disconnecting the isopropyl group, which could suggest a reaction to install this group onto a pre-formed trichloropyrimidine ring.

C-Cl bond disconnections (Functional Group Interconversion): Replacing the chlorine atoms with other groups, suggesting that the chlorination step occurs late in the synthesis, for example, from a pyrimidine-trione precursor. researchgate.net

Computational pathway design uses theoretical calculations to evaluate the feasibility of different synthetic routes proposed by retrosynthetic analysis. nsf.gov By calculating the reaction energies and activation barriers for each step, chemists can identify the most thermodynamically favorable and kinetically accessible pathways, potentially reducing the amount of trial-and-error in the laboratory.

In Silico Modeling of Reaction Mechanisms and Transition States Involving this compound

In silico modeling provides a molecular-level understanding of reaction mechanisms by identifying intermediates and transition states. researchgate.net For this compound, a primary area of interest would be nucleophilic aromatic substitution (SₙAr) reactions, where one or more chlorine atoms are replaced by a nucleophile.

Computational methods can be used to:

Locate Transition States: Identify the highest energy point along the reaction coordinate for the addition of a nucleophile and the subsequent loss of a chloride ion.

Calculate Activation Energies: Determine the energy barrier for the reaction, which is related to the reaction rate.

Analyze Reaction Intermediates: Characterize the structure and stability of intermediates, such as the Meisenheimer complex formed during an SₙAr reaction.

These models can explain the regioselectivity of such reactions, predicting, for instance, whether the C4, C5, or C6 position is most reactive towards a given nucleophile. acs.orgnih.gov

Research Applications of 4,5,6 Trichloro 2 Propan 2 Ylpyrimidine in Chemical Synthesis and Materials Science

4,5,6-Trichloro-2-propan-2-ylpyrimidine as a Versatile Synthetic Intermediate in Heterocyclic Chemistry Research

The reactivity of this compound is dominated by the three chlorine atoms attached to the electron-deficient pyrimidine (B1678525) ring, making them excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgnih.gov The presence of the electron-donating 2-propan-2-yl (isopropyl) group at the C2 position modulates the reactivity of the remaining chloro-substituents at the C4, C5, and C6 positions.

Generally, in polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are the most susceptible to nucleophilic attack. This is due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen atoms. stackexchange.comstackexchange.com The chlorine atom at the C5 position is considerably less reactive. This differential reactivity allows for sequential and regioselective substitution, providing a powerful tool for constructing complex molecules. By carefully controlling reaction conditions and the nature of the nucleophile, chemists can selectively replace the chlorine atoms one by one, introducing a variety of functional groups onto the pyrimidine core. wuxiapptec.comwuxiapptec.com

The ability to introduce multiple, different substituents in a controlled manner makes this compound an ideal starting material for the synthesis of complex polycyclic and fused heterocyclic systems. nih.gov A common strategy involves an initial regioselective SNAr reaction to introduce a functional group, which then participates in an intramolecular cyclization to form a new ring fused to the pyrimidine core.

For instance, by analogy with other trichloropyrimidines, a reaction with a binucleophile like a substituted aminophenol could proceed via initial displacement of the C4- or C6-chloro group, followed by an intramolecular cyclization to form a phenoxazine-fused pyrimidine. Similarly, reactions with amino-thiols or diamines can be used to construct thiazine- or diazepine-fused pyrimidine derivatives. These polycyclic skeletons are of significant interest in medicinal chemistry and materials science. nih.gov

The stepwise substitution of the chlorine atoms of this compound provides access to a vast chemical space of polysubstituted pyrimidines. These pyrimidine-based scaffolds are highly sought after, particularly in drug discovery, where they are present in a wide range of biologically active molecules. beilstein-journals.orgnih.gov

Starting with the most reactive positions (C4/C6), a first nucleophile (e.g., an amine) can be introduced. The resulting mono- or di-substituted product can then be subjected to a second reaction with a different nucleophile to replace the remaining chlorine atom(s). This approach allows for the modular synthesis of libraries of compounds with diverse substitution patterns around the 2-isopropylpyrimidine (B1610616) core. For example, sequential reactions with different amines are a common route to 2,4,6-trisubstituted pyrimidines, which are scaffolds for kinase inhibitors and other therapeutic agents. nih.govnih.gov

The table below illustrates the expected regioselectivity in the nucleophilic substitution of a model trichloropyrimidine.

| Position | Relative Reactivity | Rationale |

| C4/C6 | High | Strong activation by two adjacent nitrogen atoms, leading to a stabilized Meisenheimer complex. stackexchange.com |

| C5 | Low | Less activation compared to C4/C6 positions; substitution typically requires harsher conditions. |

| C2 | Substituted | The 2-propan-2-yl group is already present and is not a leaving group in SNAr reactions. |

Development of Novel Reagents and Catalysts Utilizing this compound Derivatives

While the primary use of polychlorinated pyrimidines is as synthetic intermediates, their derivatives also have potential in the development of novel reagents and catalysts. The nitrogen atoms of the pyrimidine ring can act as ligands, coordinating to metal centers to form catalysts for various organic transformations. mdpi.com

By functionalizing the this compound core with appropriate coordinating groups (e.g., phosphines, amines, or thiols), a diverse range of pyrimidine-based ligands can be synthesized. The electronic properties of these ligands, and thus the catalytic activity of their metal complexes, can be fine-tuned by varying the substituents on the pyrimidine ring. For example, introducing electron-withdrawing or electron-donating groups can modulate the electron density at the coordinating nitrogen atoms, impacting the performance of the catalyst in reactions such as cross-coupling or hydrogenation. nih.gov

Furthermore, derivatives of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a related heterocycle, are widely used as reagents in organic synthesis, for example, as dehydrating agents for the formation of amides and esters. researchgate.netresearchgate.net It is conceivable that derivatives of this compound could be developed for similar applications, offering different reactivity or selectivity profiles.

Research into Functional Materials Incorporating Pyrimidine Moieties Derived from this compound

The electron-deficient nature of the pyrimidine ring makes it an attractive component for the design of functional organic materials, particularly in the fields of optoelectronics and polymer science. researchgate.net

In the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), molecules are often engineered with electron-donating and electron-accepting (D-A) components to control their electronic properties and promote intramolecular charge transfer (ICT). researchgate.net The pyrimidine core is an excellent electron acceptor. nih.govrsc.org

By using this compound as a scaffold, researchers can attach various electron-donating groups (such as triarylamines or carbazole (B46965) moieties) through nucleophilic substitution or cross-coupling reactions at the 4, 5, and 6 positions. acs.org This modular approach allows for the systematic tuning of the optoelectronic properties of the resulting D-A materials. Key parameters such as the emission wavelength, fluorescence quantum yield, and charge carrier mobility can be optimized by carefully selecting the substituents, making these pyrimidine derivatives promising candidates for use as emitters, hosts, or electron-transport materials in electronic devices. nih.govrsc.org

The following table summarizes the optoelectronic properties of example pyrimidine-based D-A compounds, illustrating the potential of this class of materials.

| Compound Structure (Core-Donor) | Emission Max (nm) | Quantum Yield (%) | Application |

| Pyrimidine-Phenoxazine | ~520 (Green) | ~85 | OLED Emitter (TADF) nih.gov |

| Bipyrimidine-Triarylamine | ~550 (Yellow-Green) | >90 | Hybrid WLED Phosphor acs.org |

| Pyrimidine-Carbazole | ~480 (Blue) | High | OLED Host Material rsc.org |

The presence of multiple reactive chloro-substituents makes this compound a potential monomer for the synthesis of novel polymers. Condensation polymerization with co-monomers containing two nucleophilic groups (e.g., diamines, diols, or dithiols) could lead to the formation of polymers incorporating the pyrimidine unit into the main chain.

Such polymers could exhibit interesting properties, including high thermal stability and specific electronic characteristics derived from the electron-deficient pyrimidine ring. By designing monomers where polymerization occurs at specific positions on the pyrimidine ring, chemists can create conjugated polymers for applications in organic electronics. tdl.org For instance, reacting a di-Grignard or di-boronic acid reagent with the trichloropyrimidine derivative via cross-coupling reactions could yield a π-conjugated polymer with a pyrimidine acceptor unit in the backbone, suitable for use in organic solar cells or field-effect transistors.

Probing Chemical Processes and Reaction Mechanisms Using this compound as a Model Compound

The structure of this compound makes it a valuable model compound for investigating several fundamental aspects of chemical reactivity, particularly in the realm of nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the presence of three electron-withdrawing chlorine atoms. This electronic setup activates the ring towards attack by nucleophiles.

The key area of investigation for a molecule like this compound is the regioselectivity of nucleophilic substitution. The three chlorine atoms at positions 4, 5, and 6 are not chemically equivalent. Their reactivity is influenced by the electronic effects of the ring nitrogen atoms and the substituent at the C2 position, in this case, a propan-2-yl (isopropyl) group.

Studies on analogous compounds, such as 2,4,5,6-tetrachloropyrimidine (B156064) and 4,5,6-trichloropyrimidine-2-carbonitrile, have demonstrated that the reactivity of the chlorine atoms can vary significantly. For instance, in the reaction of 2,4,5,6-tetrachloropyrimidine with the nucleophile DABCO, substitution occurs preferentially at the C2 position. mdpi.com However, when the C2 position is occupied by a cyano group, as in 4,5,6-trichloropyrimidine-2-carbonitrile, the most reactive site for the same reaction shifts to the C4 position. mdpi.com

The propan-2-yl group at the C2 position of the title compound is an electron-donating group, which would be expected to modulate the reactivity of the chlorine atoms at C4, C5, and C6 differently than an electron-withdrawing group like a cyano group. By studying the reactions of this compound with various nucleophiles and analyzing the resulting product distributions, chemists can gain detailed insights into the interplay of electronic and steric effects that govern reaction outcomes.

By systematically comparing the kinetic and thermodynamic parameters of these reactions, researchers can construct a detailed map of the pyrimidine ring's reactivity landscape. This allows for a deeper understanding of reaction mechanisms and the factors that control selectivity. The Hammett relationship, which correlates reaction rates with substituent electronic effects, has been shown to be applicable to the hydrolysis of 2-chloropyrimidines, indicating that these reactions are highly sensitive to the electronic influence of substituents. proquest.com

Contributions of this compound Research to Broader Chemical Methodologies

The study of molecules like this compound contributes significantly to the development of broader chemical methodologies, particularly in the field of synthetic chemistry. Polychlorinated pyrimidines are versatile building blocks, or scaffolds, for the synthesis of more complex, functionalized molecules, including those with potential applications in pharmaceuticals and materials science. mdpi.commdpi.com

Research into the reactivity of a systematically varied series of substituted pyrimidines, including the title compound, allows for the development of predictive models for chemical reactions. By understanding how different substituents at various positions on the pyrimidine ring direct the course of a reaction, chemists can design more efficient and selective synthetic routes. This moves the field away from a trial-and-error approach towards a more rational, design-based methodology.

The challenges associated with achieving regioselectivity in the sequential substitution of polychlorinated pyrimidines are well-documented. mdpi.com For example, the synthesis of trisubstituted pyrimidines from 2,4,6-trichloropyrimidine (B138864) can lead to mixtures of products. mdpi.com By using model compounds like this compound, where one position is already defined, the factors governing the substitution at the remaining sites can be more clearly elucidated. This knowledge is crucial for developing robust synthetic protocols that deliver a single desired product in high yield.

Furthermore, the exploration of reaction conditions, catalysts, and reagents with these model compounds can lead to the discovery of new and improved synthetic methods. For example, the development of copper-catalyzed regioselective amination of polychlorinated pyrimidines represents a significant advancement in methodology, providing a more effective strategy for the synthesis of these important compounds. acs.orgnih.gov

In essence, while this compound may not be the end product in many applications, its study provides fundamental knowledge that underpins the development of new synthetic strategies and a deeper understanding of chemical reactivity. These contributions are essential for advancing the capabilities of organic synthesis and enabling the construction of novel and complex molecular architectures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,5,6-Tetrachloropyrimidine |

| 4,5,6-Trichloropyrimidine-2-carbonitrile |

Future Directions and Emerging Research Avenues for 4,5,6 Trichloro 2 Propan 2 Ylpyrimidine

Exploration of Unconventional Synthetic Pathways and Sustainable Chemistry

The traditional synthesis of halogenated pyrimidines often involves multi-step processes with harsh reagents and significant waste generation. Future research should prioritize the development of unconventional and sustainable synthetic methodologies for 4,5,6-trichloro-2-propan-2-ylpyrimidine.

Key Research Areas:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer enhanced safety, improved reaction control, and higher yields. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, minimizing the formation of byproducts.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. rasayanjournal.co.in Exploring these methods for the synthesis of this compound could lead to more environmentally friendly production processes. rasayanjournal.co.in

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Investigating enzymatic routes to key intermediates or even the final compound could offer high selectivity and milder reaction conditions.

Solvent-Free and Alternative Solvent Systems: Minimizing or replacing hazardous organic solvents with greener alternatives like ionic liquids or supercritical fluids is crucial for sustainable chemistry. Research into solvent-free reaction conditions for the synthesis of this compound would be a significant step forward. rasayanjournal.co.in

A comparative analysis of potential sustainable methods is presented in the table below:

| Synthetic Method | Potential Advantages | Key Challenges |

| Continuous Flow | Enhanced safety, scalability, and process control. | Initial setup cost and optimization of flow parameters. |

| Microwave-Assisted | Rapid heating, shorter reaction times, and higher yields. | Scale-up limitations and potential for localized overheating. |

| Ultrasound-Assisted | Improved mass transfer and reaction rates. | Equipment cost and ensuring uniform sonication. |

| Biocatalysis | High selectivity, mild conditions, and biodegradability. | Enzyme stability, cost, and substrate specificity. |

Advanced Catalyst Design for Highly Selective Transformations

The three chlorine atoms on the pyrimidine (B1678525) ring of this compound offer multiple sites for functionalization. However, achieving high selectivity in substituting these halogens is a significant challenge. Designing advanced catalysts is key to unlocking the synthetic utility of this compound.

Future Catalytic Strategies:

Transition-Metal Catalysis: Developing novel transition-metal catalysts (e.g., based on palladium, copper, or nickel) for cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig) could enable the regioselective introduction of a wide range of substituents at specific positions on the pyrimidine ring.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, reducing the risk of metal contamination in the final products. Research into organocatalysts for nucleophilic aromatic substitution reactions on this substrate is a promising avenue.

Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions, often under mild conditions. Exploring photoredox-catalyzed transformations of this compound could lead to novel and selective functionalization pathways.

The table below summarizes potential catalytic systems and their targeted transformations:

| Catalyst Type | Targeted Transformation | Potential for Selectivity |

| Palladium Pincer Complexes | C-C and C-N cross-coupling | High selectivity based on ligand design. |

| Copper/Ligand Systems | Amination and etherification reactions | Can be tuned for regioselectivity through ligand modification. |

| Chiral Organocatalysts | Asymmetric substitutions | Potential for creating chiral derivatives. |

| Iridium-based Photoredox Catalysts | Radical-mediated functionalization | Offers unique reactivity patterns compared to traditional methods. |

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Derivatives

The vast chemical space of possible derivatives of this compound makes experimental exploration time-consuming and costly. Machine learning (ML) and artificial intelligence (AI) can accelerate this process by predicting reactivity and designing novel molecules with desired properties. nih.govacs.org

Applications of AI and ML:

Reactivity Prediction: ML models can be trained on existing data for halogenated heterocycles to predict the most likely sites of reaction and the outcomes of various transformations on this compound. nih.gov This can guide experimental design and reduce the number of unsuccessful experiments.

De Novo Drug Design: Generative AI models can design novel derivatives of the parent compound with optimized properties for specific biological targets. nih.govlondondaily.news These models can explore a vast virtual chemical space to identify promising candidates for synthesis and testing. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity or material properties. This allows for the rational design of new compounds with enhanced performance.

| AI/ML Application | Objective | Expected Outcome |

| Reactivity Prediction | Forecast the regioselectivity of substitution reactions. | Prioritization of synthetic routes and reaction conditions. |

| Generative Models | Design novel derivatives with desired properties. | Identification of new lead compounds for drug discovery or materials science. |

| QSAR Modeling | Correlate molecular structure with activity/properties. | Rational design of more potent or efficient compounds. |

Expanding the Scope of Research Applications in Novel Chemical and Material Science Fields

While halogenated pyrimidines are traditionally used as intermediates in medicinal chemistry, future research should explore the potential of this compound in other areas of chemical and material science. ijpsr.com

Potential Application Areas: